molecular formula C14H15NO4S B2625232 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 195738-20-6

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B2625232
CAS RN: 195738-20-6
M. Wt: 293.34
InChI Key: SLNQSXZZGWBYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide” is a chemical compound with the linear formula C13H13NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide” is represented by the linear formula C13H13NO3S . The molecular weight of the compound is 263.317 .

Scientific Research Applications

1. Conformational States and Noncovalent Interactions Studies This compound has been used in the experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety . The conformational flexibility of the bridge connecting two phenyl rings was studied and minimum-energy conformations were theoretically found .

Synthesis and Characterization

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD and TG methods . The packing architecture and hydrogen bond networks were described by graph set notation .

Antiviral, Anticancer, and Antifungal Drugs

The efficacy of clinical use of antiviral, anticancer, and antifungal drugs led to intense investigation of 1,2,4-triazole derivatives . 1,2,4-Triazole containing molecules have increasing interest as anticancer, fungicidal, antimicrobial, antitubercular, or anti-inflammatory agents .

Exploration of Conjugated π-Bridge Units

To validate the computational model for the screening of N, N-bis (4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs, the promising CP1 and CP2 were synthesized and applied to PSC devices .

5. Production of (2R,3S)-3-(4-methoxyphenyl)glycidic Acid Methyl Ester Kinetics of hydrolyzing reaction and purification of (-)MPGM from the reaction mixture were investigated to provide a basis for industrial application of this bioreactor .

Biological Activity Studies

Certain sulfonamides, including 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, have been synthesized and studied for their biological activity .

properties

IUPAC Name

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-12-8-6-11(7-9-12)15-20(16,17)14-5-3-4-13(10-14)19-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNQSXZZGWBYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

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